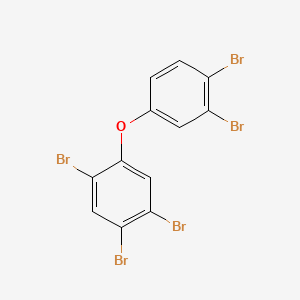

2,3',4,4',5-Pentabromodiphenyl ether

Description

Properties

IUPAC Name |

1,2,4-tribromo-5-(3,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-7-2-1-6(3-8(7)14)18-12-5-10(16)9(15)4-11(12)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMFEPLDDHZBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724016 | |

| Record name | 1,2,4-Tribromo-5-(3,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-80-4 | |

| Record name | 2,3',4,4',5-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Tribromo-5-(3,4-dibromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,4',5-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IF7OHN68D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Bromination of Diphenyl Ether

The classical and industrially relevant method for synthesizing pentabromodiphenyl ethers involves the direct bromination of diphenyl ether using elemental bromine in the presence of a Lewis acid catalyst such as aluminum tribromide (AlBr3). This method typically leads to a mixture of polybrominated diphenyl ether congeners, including the pentabrominated species.

- Reaction conditions : Bromine is added to diphenyl ether under controlled temperature, often in organic solvents like acetonitrile or tetrahydrofuran to facilitate reaction and control selectivity.

- Catalyst : Friedel-Crafts catalysts such as AlBr3 promote electrophilic aromatic substitution.

- Outcome : A mixture of PBDE congeners is formed, requiring chromatographic separation to isolate 2,3',4,4',5-pentabromodiphenyl ether specifically.

- Notes : This method is widely used for commercial production of PBDEs, including decabromodiphenyl ether and lower brominated congeners.

O-Arylation Using Brominated Diphenyliodonium Salts

A more selective laboratory synthesis approach uses O-arylation of brominated phenols with brominated diphenyliodonium salts (either symmetrical or unsymmetrical). This method allows for congener-specific synthesis with better control over substitution patterns.

- Key steps :

- Preparation of brominated phenol precursors.

- Synthesis of brominated diphenyliodonium triflates as coupling partners.

- O-arylation reaction under mild conditions to form the ether linkage between two brominated aromatic rings.

- Advantages :

- High regioselectivity and congener specificity.

- Enables synthesis of authentic reference standards for environmental and toxicological studies.

- Characterization : Products are typically confirmed by nuclear magnetic resonance (NMR) spectroscopy and electron ionization mass spectrometry (EIMS).

Modified Suzuki Coupling

Another synthetic route involves Suzuki cross-coupling reactions between brominated phenols and brominated phenyl boronic acids.

- Example : Coupling 2,3,4-tribromophenol with 4-bromophenyl boronic acid to yield tetrabromodiphenyl ether derivatives, which can be further brominated to pentabrominated congeners.

- Catalysts : Palladium-based catalysts are used to facilitate the cross-coupling.

- Utility : This method allows stepwise construction of highly brominated diphenyl ethers with controlled substitution patterns.

Perbromination and Subsequent Functional Group Transformations

- Starting from mono- or diaminodiphenyl ethers, perbromination followed by diazotization and substitution reactions can yield highly brominated diphenyl ethers.

- This route is more applicable for octa- and nona-brominated congeners but can be adapted for pentabrominated species.

- The method involves:

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Catalysts | Advantages | Limitations | Typical Solvents |

|---|---|---|---|---|

| Direct Bromination | Bromine, AlBr3 (Lewis acid) | Industrial scale, straightforward | Mixture of congeners, low selectivity | Acetonitrile, THF |

| O-Arylation with Diphenyliodonium Salts | Brominated phenols, diphenyliodonium triflates | High regioselectivity, congener-specific | Requires precursor synthesis, complex reagents | Organic solvents (e.g., DCM) |

| Suzuki Coupling | Brominated phenol, bromophenyl boronic acid, Pd catalyst | Stepwise synthesis, controlled substitution | Multi-step, requires catalyst and boronic acids | Toluene, ethanol, water mixtures |

| Perbromination + Diazotization | Aminodiphenyl ethers, bromine, diazotization reagents | Synthesis of highly brominated congeners | More complex, multi-step | Various organic solvents |

Research Findings and Notes

- The direct bromination method remains the primary industrial route but yields complex mixtures requiring purification.

- O-arylation using diphenyliodonium salts has been successfully applied to synthesize multiple PBDE congeners, including pentabrominated diphenyl ethers, enabling the production of authentic standards for environmental monitoring.

- Suzuki coupling provides a modular approach but is more common in research settings due to the need for palladium catalysts and boronic acid derivatives.

- The physical properties of 2,3',4,4',5-pentabromodiphenyl ether include a melting point around -107.3 °C and a boiling point near 99.2 °C (under specific conditions), reflecting its brominated aromatic ether nature.

- The compound's low vapor pressure and water solubility influence its environmental behavior, making the availability of pure standards critical for toxicological and environmental studies.

Chemical Reactions Analysis

2,3’,4,4’,5-Pentabromodiphenyl ether undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: This process can result in the removal of bromine atoms, producing less brominated diphenyl ethers.

Substitution: Common reagents for substitution reactions include nucleophiles that can replace bromine atoms with other functional groups.

Scientific Research Applications

Flame Retardant Applications

Flexible Polyurethane Foams

- BDE-99 has been predominantly used in flexible polyurethane foams found in furniture and textiles. It was incorporated at concentrations ranging from 2.5% to 15% of the polyol mixture, which translates to a final concentration of approximately 1.63% to 9.75% of pentaBDE in the foam .

Electronics

- The compound has been utilized in printed circuit boards and other electronic components. Its flame-retardant properties help mitigate fire risks associated with electrical devices .

Construction Materials

- BDE-99 has been included in various construction materials, such as epoxy resins and rigid polyurethane foams, used in applications ranging from aerospace to domestic furniture .

Environmental and Health Research

Due to its persistence and bioaccumulation potential, BDE-99 has been classified as a Persistent Organic Pollutant (POP). Research has focused on its environmental impact and health effects:

Toxicological Studies

- Studies indicate that BDE-99 can disrupt endocrine functions and may be linked to developmental neurotoxicity . The Integrated Risk Information System (IRIS) provides assessments regarding chronic exposure risks associated with this compound .

Bioaccumulation Potential

- BDE-99 can be absorbed through oral, inhalation, and dermal routes, leading to significant bioaccumulation in human and animal tissues . This raises concerns about long-term exposure effects.

Regulatory Framework

The use of BDE-99 has faced increasing regulation due to health risks:

- As of 2007, production of commercial pentaBDE was banned or significantly restricted in regions like Europe, Japan, Canada, Australia, and the U.S. .

- Despite these bans, concerns remain regarding legacy products containing BDE-99 still present in the environment.

Analytical Methods for Detection

Detection and quantification of BDE-99 in environmental samples have become crucial for monitoring its presence:

- Advanced analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) have been developed for sensitive detection of PBDEs including BDE-99 in soil and other environmental matrices .

Case Studies

Mechanism of Action

The primary mechanism of action for 2,3’,4,4’,5-Pentabromodiphenyl ether involves its ability to disrupt endocrine functions. It can bind to hormone receptors, interfering with normal hormonal activities. This disruption can lead to various adverse health effects, including developmental and reproductive issues .

Comparison with Similar Compounds

Comparison with Similar PBDE Congeners

PBDEs vary in bromination patterns, which influence their environmental fate, bioaccumulation, and toxicity. Below is a detailed comparison of BDE-99 with other prevalent congeners:

Structural and Environmental Presence

- Key Insight : BDE-47 and BDE-99 dominate in biotic samples due to their bioavailability, whereas BDE-209 is more prevalent in abiotic matrices but can degrade into lower brominated congeners like BDE-99 .

Bioaccumulation and Metabolism

- Metabolic Pathways: BDE-99: Metabolized to hydroxylated derivatives (e.g., 5′-OH-BDE99, 6-OH-BDE99) via cytochrome P450 enzymes. These metabolites exhibit endocrine-disrupting activity, particularly thyroid interference . BDE-47: Forms 5-OH-BDE47 and 6-OH-BDE47, which inhibit thyroid-regulating deiodinases in human liver . BDE-153: Limited metabolism data; hydroxylated metabolites (e.g., 4-OH-BDE153) are less characterized .

- Species-Specific Differences: In birds, BDE-99 is metabolized to 4-OH-BDE90 and 5′-OH-BDE99 in lesser snow geese, whereas Japanese quail produce 6-OH-BDE47 .

Toxicological Profiles

- BDE-99-Specific Findings :

- Neonatal exposure in mice disrupts hippocampal and striatal protein expression (e.g., Gap-43, α-synuclein), leading to hyperactivity and impaired memory .

- Induces lipid accumulation in 3T3-L1 and human preadipocytes at environmentally relevant concentrations (0.1–10 μM) .

- Feminizes sexually dimorphic behavior in rats (e.g., increased sweet preference in males) .

Regulatory and Environmental Impact

- BDE-99 is prioritized in risk assessments due to its persistence and developmental toxicity. The U.S. EPA established a reference dose (RfD) of 0.1 mg/kg/day, though data gaps in carcinogenicity remain .

- BDE-47 and BDE-99 are major contributors to PBDE intake in humans, with U.S. dust concentrations of BDE-99 reaching 330 ng/day .

Data Tables

Table 1. Comparative Environmental and Toxicokinetic Properties

| Property | BDE-47 | BDE-99 | BDE-153 | BDE-209 | |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | 485.8 | 564.7 | 643.6 | 959.2 | |

| Log Kow | 6.8–7.0 | 7.0–7.5 | 8.1–8.5 | 10.0 | |

| Half-life in Humans | ~2 years | ~1.5–2 years | ~2 years | Days (rapidly excreted) |

Table 2. Major Metabolites and Their Effects

Biological Activity

2,3',4,4',5-Pentabromodiphenyl ether (pentaBDE) is a brominated flame retardant that has garnered attention due to its persistent organic pollutant (POP) status and potential biological effects. This article explores the compound's biological activity, including its toxicological effects on various organisms, mechanisms of action, and implications for human health.

PentaBDE is derived from diphenyl ether through bromination and is primarily used in the production of flexible polyurethane foams, textiles, and various electronic materials due to its flame-retardant properties. However, its persistence in the environment raises concerns about bioaccumulation and toxicity.

Acute Toxicity

Animal studies indicate that pentaBDE exhibits low acute toxicity. The mean lethal dose (LD50) for rats ranges from 2650 to 7400 mg/kg body weight. Symptoms observed in these studies include lethargy, muscle tremors, gastrointestinal disturbances, and decreased motor activity .

Chronic Effects

Chronic exposure studies have revealed several adverse effects:

- Liver Toxicity : Repeated dosing resulted in increased liver weight and enzyme activity indicative of liver damage. Specifically, elevated levels of cytochrome P450 enzymes (EROD and PROD) were noted, suggesting alterations in xenobiotic metabolism .

- Thyroid Disruption : PentaBDE exposure led to a dose-dependent reduction in serum thyroxine (T4) levels in both rats and mice. Notably, doses as low as 18 mg/kg/day caused significant decreases in T4 after 14 days .

Developmental and Reproductive Toxicity

Research indicates that pentaBDE can disrupt neurodevelopmental processes. In neonatal mice, exposure during critical developmental windows resulted in behavioral changes later in life . Additionally, reproductive toxicity has been documented; for instance, exposure during gestation affected offspring development in avian species such as Japanese quail, leading to morphological changes in the immune system .

PentaBDE's biological activity is largely mediated through interactions with the aryl hydrocarbon receptor (AhR), which regulates the expression of various genes involved in xenobiotic metabolism. This interaction can lead to:

- Induction of Hepatic Enzymes : Activation of AhR results in increased expression of cytochrome P450 enzymes, contributing to altered metabolic pathways .

- Endocrine Disruption : By affecting thyroid hormone levels and disrupting normal endocrine signaling pathways, pentaBDE poses risks for both wildlife and human health.

Case Studies

- Neurodevelopmental Impact : A study demonstrated that neonatal exposure to pentaBDE resulted in long-term neurobehavioral deficits in rodents. These findings underscore the importance of evaluating developmental exposure risks associated with environmental contaminants .

- Reproductive Health : In avian models, maternal exposure to pentaBDE was linked to impaired immune function and reproductive outcomes. Specifically, disruptions were observed in the development of the bursa of Fabricius, crucial for immune response .

Environmental Persistence and Human Health Implications

PentaBDE is classified as a persistent organic pollutant due to its stability and bioaccumulation potential. Its presence has been detected in various environmental matrices, including air and aquatic systems . Although there have been no reported cases of acute poisoning in humans, chronic exposure through contaminated food sources or occupational settings remains a concern.

Q & A

Q. How should mixture toxicity studies be designed to assess interactions with other brominated flame retardants?

- Methodology : Employ factorial experimental designs to test additive/synergistic effects with co-occurring congeners (e.g., BDE-47, BDE-153). Use isobolographic analysis or toxic equivalency factors (TEFs) for quantitative risk characterization. Include endpoints for endocrine disruption (e.g., thyroid receptor antagonism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.